molecular formula C9H12BNO2 B6591109 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1266320-01-7

6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B6591109
CAS No.: 1266320-01-7
M. Wt: 177.01 g/mol
InChI Key: MAOKJYHLICDJNY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves a multi-step process. One common method includes the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This method is efficient and allows for the preparation of a series of boron-based compounds. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Scientific Research Applications

6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:

    Chemistry: It is used in the synthesis of other boron-based heterocycles and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of study for potential therapeutic applications.

    Medicine: Research has shown that boron-based compounds, including this one, have potential anticancer properties.

    Industry: The compound’s stability and reactivity make it useful in industrial applications, such as the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets and pathways. For example, it may target hypoxia-inducing factor-1 (HIF-1), a key player in tumor hypoxia, thereby inhibiting cancer cell survival and proliferation . The compound’s boron atom can form stable complexes with various biomolecules, enhancing its biological activity.

Comparison with Similar Compounds

6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol can be compared with other boron-based heterocycles, such as:

Properties

IUPAC Name

1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO2/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOKJYHLICDJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)N)C(O1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1.20 g of 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol (XCVII) (1.20 g, 5.8 mmol) in MeOH (30 mL) was added 3M aqueous HCl (30 mL), and the mixture was cooled to 0° C. To this mixture was added portion-wise zinc dust (3.77 g, 0.058 mol), maintaining the temperature below 5° C. The mixture was stirred for 40 min at room temperature. A gray solid was removed by filtration through a Celite pad. The filtrate was concentrated in vacuo and the residue was dissolved in EtOAc and stirred. 1M aqueous K2CO3 was added to pH=7 and stirring was continued for 10 min. The two phases were separated and the aqueous layer was extracted with EtOAc. The combined organic phases were dried over MgSO4 filtered and concentrated in vacuo. The crude product was purified by silica gel chromatography using DCM then DCM/MeOH 500/1→300/1→200/1→100/1 to give 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol (XCVIII) as an orange solid (0.62 g, 3.5 mmol, yield 60%). 1H NMR (DMSO-d6) δ ppm 1.46 (s, 6H), 7.43 (dd, J=8 Hz, J=2 Hz, 1H), 7.55 (d. J=8 Hz, 1H), 7.67 (d, J=2 Hz, 1H), 9.95-10.72 (brs, 3H) ESIMS found for C9H12BNO2 m/z 178.1 (M+H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.77 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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